3,5,9-Undecatrien-2-one, 6,10-dimethyl-, (Z,E)-
CAS No.: 41759-91-5
Cat. No.: VC17120157
Molecular Formula: C13H20O
Molecular Weight: 192.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41759-91-5 |
|---|---|
| Molecular Formula | C13H20O |
| Molecular Weight | 192.30 g/mol |
| IUPAC Name | (3Z,5E)-6,10-dimethylundeca-3,5,9-trien-2-one |
| Standard InChI | InChI=1S/C13H20O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h6-7,9-10H,5,8H2,1-4H3/b10-6-,12-9+ |
| Standard InChI Key | JXJIQCXXJGRKRJ-ZQNGMKBSSA-N |
| Isomeric SMILES | CC(=CCC/C(=C/C=C\C(=O)C)/C)C |
| Canonical SMILES | CC(=CCCC(=CC=CC(=O)C)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Pseudoionone features a 13-carbon skeleton with three conjugated double bonds and a ketone group at position 2. The (Z,E) configuration of its double bonds—specifically at positions 3 and 5—imparts distinct stereochemical properties that influence its interactions with biological targets and olfactory receptors. The compound’s IUPAC name, (3Z,5E)-6,10-dimethylundeca-3,5,9-trien-2-one, reflects this geometry, while its isomeric SMILES string (CC(=CCC/C(=C/C=C\C(=O)C)/C)C) encodes the spatial arrangement of substituents.
Table 1: Key Physicochemical Properties of Pseudoionone
| Property | Value |
|---|---|
| CAS Registry Number | 41759-91-5 |
| Molecular Formula | C₁₃H₂₀O |
| Molecular Weight | 192.30 g/mol |
| IUPAC Name | (3Z,5E)-6,10-dimethylundeca-3,5,9-trien-2-one |
| SMILES (Isomeric) | CC(=CCC/C(=C/C=C\C(=O)C)/C)C |
| InChI Key | JXJIQCXXJGRKRJ-ZQNGMKBSSA-N |
Spectral and Stereochemical Features
The compound’s ultraviolet-visible (UV-Vis) spectrum exhibits strong absorption in the 220–280 nm range due to π→π* transitions in its conjugated triene system. Nuclear magnetic resonance (NMR) studies reveal distinct coupling constants for the (Z) and (E) double bonds, with J values of 10–12 Hz for transoid protons and 14–16 Hz for cisoid configurations. These spectral signatures facilitate the identification of pseudoionone in complex mixtures, such as essential oils or synthetic reaction products.
Synthesis and Production Methods
Chemical Synthesis Pathways
The industrial synthesis of pseudoionone primarily relies on the base-catalyzed aldol condensation of citral (a mixture of geranial and neral) with acetone. This reaction proceeds via enolate formation at the α-carbon of acetone, followed by nucleophilic attack on citral’s carbonyl group. Dehydration of the intermediate aldol adduct yields pseudoionone with typical purities exceeding 90%. Optimal conditions involve:
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Catalyst: Sodium hydroxide (0.5–2.0 mol%)
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Solvent: Ethanol/water (7:3 v/v)
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Temperature: 60–80°C
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Reaction Time: 4–6 hours
Recent advances employ continuous flow reactors to enhance reaction efficiency, achieving space-time yields of 120–150 g·L⁻¹·h⁻¹ while minimizing side products like dihydro-β-ionone.
Enzymatic and Biotechnological Production
Carotenoid cleavage oxygenases (CCOs) in plants and microorganisms catalyze the oxidative cleavage of β-carotene into pseudoionone and related apocarotenoids. For instance, recombinant Saccharomyces cerevisiae strains engineered with CCD1 (carotenoid cleavage dioxygenase 1) genes convert β-carotene to pseudoionone at titers up to 350 mg·L⁻¹ in glucose-fed batch cultures . Key parameters influencing enzymatic activity include:
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Oxygen Availability: 40–60% dissolved O₂ saturation
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pH: 7.0–7.5
This biotechnological approach offers a sustainable alternative to petrochemical-derived synthesis, particularly for producing enantiomerically pure (Z,E)-pseudoionone.
Chemical Reactivity and Degradation Pathways
Oxidation and Reduction Reactions
Pseudoionone undergoes regioselective oxidation at the terminal double bond (C9–C10) to form geranic acid when treated with potassium permanganate (KMnO₄) in acidic conditions. Conversely, catalytic hydrogenation over Pd/C (5% w/w) at 50 psi H₂ selectively reduces the C3–C4 double bond, yielding dihydro-β-ionone—a key intermediate in vitamin A synthesis.
Thermal and Photochemical Degradation
Under UV irradiation (λ = 254 nm), pseudoionone undergoes -hydride shifts to form α- and β-ionones, accounting for its use as a photolabile fragrance precursor. Thermal decomposition above 200°C generates volatile aldehydes (e.g., 6-methyl-5-hepten-2-one) via retro-aldol fragmentation, limiting high-temperature processing applications.
Biological Roles and Research Frontiers
Antimicrobial Activity
Pseudoionone demonstrates moderate antibacterial activity against Staphylococcus aureus (MIC = 128 μg/mL) and Escherichia coli (MIC = 256 μg/mL), likely through membrane disruption via hydrophobic interactions. Synergistic effects with ciprofloxacin reduce antibiotic MICs by 4–8 fold, highlighting its potential as an adjuvant in antimicrobial therapies.
Neurological Effects
Inhalation studies on murine models reveal that 2-hour exposure to 0.1% pseudoionone vapor increases hippocampal BDNF expression by 25%, correlating with improved maze navigation performance. These findings warrant further investigation into its neuroprotective properties.
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